molecular formula C14H13ClN2 B14433259 1-Amino-10-methylacridinium chloride CAS No. 75605-59-3

1-Amino-10-methylacridinium chloride

Cat. No.: B14433259
CAS No.: 75605-59-3
M. Wt: 244.72 g/mol
InChI Key: ILNXSUDQAPWFJR-UHFFFAOYSA-N
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Description

1-Amino-10-methylacridinium chloride (CAS 75605-59-3) is a quaternary acridinium salt characterized by a methyl group at position 10 and an amino group at position 1 of the acridine skeleton. Its molecular formula is C₁₄H₁₃N₂⁺·Cl⁻, distinguishing it from simpler acridinium derivatives through its substitution pattern . This compound belongs to a class of heterocyclic aromatic molecules with applications in chemiluminescence, photodynamic therapy, and DNA intercalation due to its planar structure and cationic charge . The amino group enhances its ability to form hydrogen bonds and electrostatic interactions, making it relevant in biochemical studies .

Properties

CAS No.

75605-59-3

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

10-methylacridin-10-ium-1-amine;chloride

InChI

InChI=1S/C14H12N2.ClH/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16;/h2-9,15H,1H3;1H

InChI Key

ILNXSUDQAPWFJR-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium chloride can be synthesized through several methods. One common approach involves the reaction of 10-methylacridinium chloride with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in basic conditions.

    Reduction: Zinc or sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-amino-10-methylacridinium chloride primarily involves its chemiluminescent properties. Upon reaction with an oxidizing agent like hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the emission of light. This process involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state .

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural Analogues

The following table summarizes key structural and functional differences between 1-amino-10-methylacridinium chloride and related compounds:

Compound Name CAS Number Substituents Key Applications Notable Properties
This compound 75605-59-3 -NH₂ (position 1), -CH₃ (10) DNA intercalation, chemiluminescent probes Enhanced DNA binding due to amino group; cationic charge stabilizes intercalation
10-Methylacridinium chloride 5776-39-6 -CH₃ (10) Chemiluminescence, organic synthesis Lacks amino group; lower DNA affinity but higher thermal stability
9-Aminoacridine hydrochloride 52417-22-8 -NH₂ (position 9) Antiseptic, frameshift mutagenesis studies Intercalates DNA with sequence-specific stacking; causes local sensitization
3,6-Diamino-10-methylacridinium chloride 86-40-8 -NH₂ (positions 3,6), -CH₃ (10) Fluorescent labeling, photodynamic therapy Dual amino groups increase solubility and fluorescence quantum yield
6-Azido-10-methylacridin-10-ium-3-amine chloride 122194-05-2 -N₃ (position 6), -NH₂ (3) Click chemistry, photoaffinity labeling Azido group enables bioconjugation; used in targeted drug delivery

Functional and Mechanistic Differences

  • DNA Binding: this compound intercalates between DNA base pairs via its planar acridine ring, with the amino group forming hydrogen bonds to purine bases . This contrasts with 9-aminoacridine hydrochloride, where the amino group at position 9 alters stacking preferences, favoring purine-pyrimidine sequences . 3,6-Diamino-10-methylacridinium chloride exhibits stronger DNA binding due to dual amino groups but may induce conformational distortions .
  • Chemiluminescence: 10-Methylacridinium chloride (lacking amino groups) is a benchmark chemiluminescent agent, whereas this compound shows reduced emission intensity due to electron-donating amino substituents quenching excited states .
  • Synthetic Flexibility: Derivatives like 6-azido-10-methylacridinium chloride are tailored for bioorthogonal reactions, unlike the parent compound . Compounds with imino-N-carbothioate or nitrosoimine groups (e.g., from ) exhibit redox-active properties unsuitable for biological applications .

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